molecular formula C11H11N3OS B2989777 N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide CAS No. 25962-69-0

N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide

Cat. No.: B2989777
CAS No.: 25962-69-0
M. Wt: 233.29
InChI Key: VMLKNOFMFOHRJJ-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted thiadiazole derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.

    Medicine: Investigated for its potential use in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cytokinin oxidase/dehydrogenase, which plays a role in plant growth regulation. Additionally, it can bind to DNA and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A basic thiadiazole derivative with similar biological activities.

    2-phenyl-1,3,4-thiadiazole: Another derivative with potential antimicrobial and anticancer properties.

    5-aryl-1,3,4-thiadiazole: Known for its diverse pharmacological activities.

Uniqueness

N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide stands out due to its specific structural features and the presence of the propanamide group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-2-9(15)12-11-13-10(14-16-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLKNOFMFOHRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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